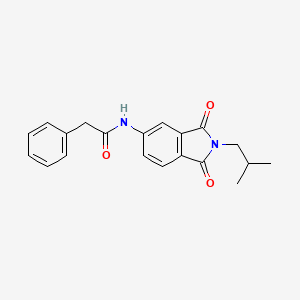![molecular formula C17H19N3OS B5716197 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5716197.png)
1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline, commonly known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. DAPT is a potent inhibitor of gamma-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) and Notch receptors. Inhibition of gamma-secretase activity by DAPT leads to a decrease in the production of amyloid beta peptides, which are associated with the development of Alzheimer's disease. In addition, DAPT has been shown to have other biochemical and physiological effects, making it a valuable tool for studying various cellular processes.
Mecanismo De Acción
DAPT inhibits gamma-secretase activity by binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrate proteins, including 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline and Notch receptors. Inhibition of gamma-secretase activity by DAPT leads to a decrease in the production of amyloid beta peptides, which are associated with the development of Alzheimer's disease. In addition, DAPT has been shown to have other effects on cell signaling, differentiation, and proliferation, which are likely due to its inhibition of gamma-secretase activity.
Biochemical and Physiological Effects:
DAPT has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of cell signaling pathways. DAPT has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, DAPT has been shown to induce apoptosis in cancer cells and to sensitize cancer cells to chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DAPT has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. In addition, it has a high degree of specificity for gamma-secretase and does not affect other enzymes or proteins. However, DAPT also has some limitations. It has a relatively short half-life in vivo, which can limit its effectiveness in animal studies. In addition, its potency can vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research involving DAPT. One area of research is the development of more potent and selective inhibitors of gamma-secretase. Another area of research is the investigation of the role of gamma-secretase in other cellular processes, such as cell migration and invasion. In addition, DAPT has been shown to have potential therapeutic applications in cancer and other diseases, and further research is needed to explore these applications. Finally, the development of new methods for delivering DAPT in vivo could improve its effectiveness in animal studies and clinical trials.
Métodos De Síntesis
The synthesis of DAPT involves several steps, including the reaction of 2-aminopyridine with ethyl 2-bromoacetate to form 2-ethyl-6-methylpyrimidin-4-amine. This intermediate is then reacted with thioacetic acid to form 2-ethyl-6-methylpyrimidin-4-ylthioacetic acid, which is then converted to DAPT through a series of reactions involving cyclization and reduction.
Aplicaciones Científicas De Investigación
DAPT has been extensively used in scientific research to study the role of gamma-secretase in various cellular processes. In addition to its role in the processing of 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline and Notch receptors, gamma-secretase has been implicated in the regulation of other proteins, including E-cadherin, ErbB-4, and CD44. DAPT has been used to investigate the role of gamma-secretase in these processes and has been shown to have a wide range of effects on cell signaling, differentiation, and proliferation.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-12-10-13(2)19-17(18-12)22-11-16(21)20-9-5-7-14-6-3-4-8-15(14)20/h3-4,6,8,10H,5,7,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZLGMRJMVKHRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N2CCCC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

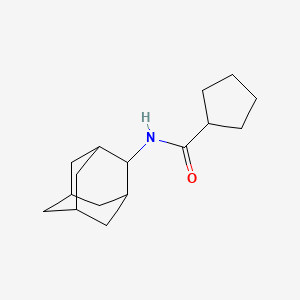
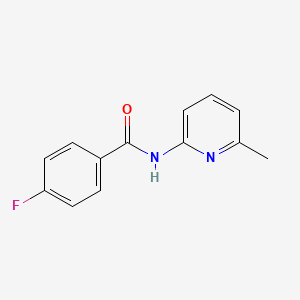
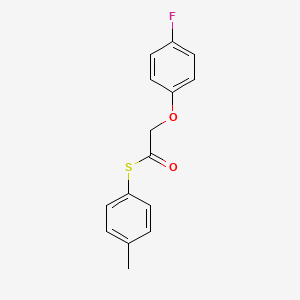
![4-ethyl-3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-ol](/img/structure/B5716153.png)
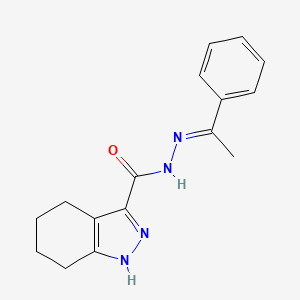
![1-{4-[(4-nitrobenzyl)oxy]phenyl}-1-butanone](/img/structure/B5716168.png)
![N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B5716172.png)
![2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B5716180.png)
![1-[2-(4-tert-butylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5716188.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5716203.png)
![N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B5716210.png)
![4-{[(4-chlorophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5716213.png)
